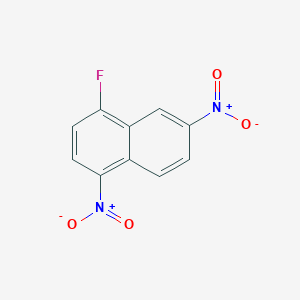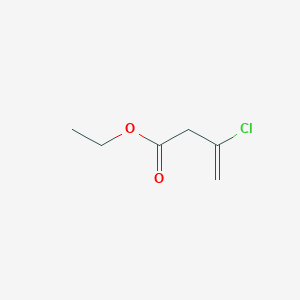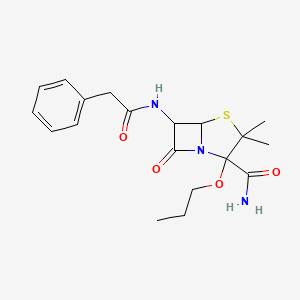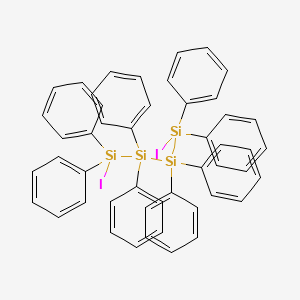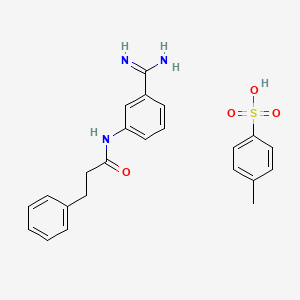
N-(3-Carbamimidoylphenyl)-3-phenyl-propanamide; 4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both carbamimidoyl and phenylpropanamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-carbamimidoylphenylboronic acid with phenylpropanamide under specific conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating advanced techniques such as continuous flow chemistry and real-time monitoring to ensure consistent quality and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as reduced inflammation or slowed tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
- (3-carbamimidoylphenyl)methyl 1-[(3-carbamimidoylphenyl)methyl]indole-2-carboxylate
- (3-carbamimidoylphenyl)acetic acid
- (3-carbamimidoylphenyl)methylcarbamic acid
Uniqueness
N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
24722-25-6 |
|---|---|
Fórmula molecular |
C23H25N3O4S |
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C16H17N3O.C7H8O3S/c17-16(18)13-7-4-8-14(11-13)19-15(20)10-9-12-5-2-1-3-6-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,11H,9-10H2,(H3,17,18)(H,19,20);2-5H,1H3,(H,8,9,10) |
Clave InChI |
MBRFWDQIQUFYMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


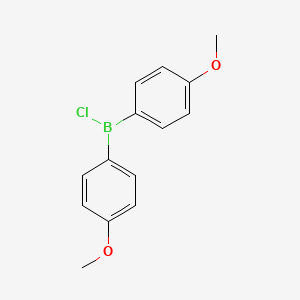

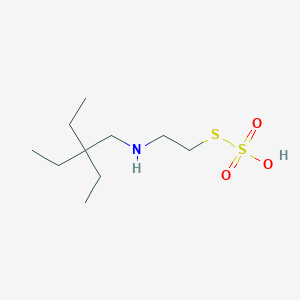
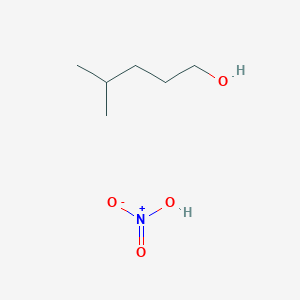
![2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14710182.png)
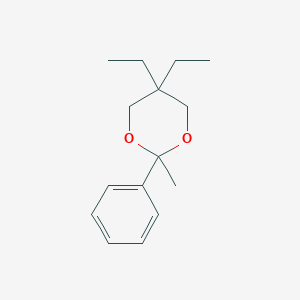
![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)
